3-Fluoro-4-methylbenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylbenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is derived from 3-fluoro-4-methylbenzaldehyde, which is a fluoroarene. The presence of both fluorine and methyl groups on the benzene ring imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methylbenzaldehyde oxime can be synthesized through the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding a mixture of E and Z isomers .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylbenzonitrile.
Reduction: Formation of 3-fluoro-4-methylbenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds . This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylbenzaldehyde: The parent compound from which the oxime is derived.
4-Fluoro-3-methylbenzaldehyde: A positional isomer with different substitution patterns on the benzene ring.
3-Fluoro-4-methylbenzonitrile: An oxidation product of the oxime.
Uniqueness
3-Fluoro-4-methylbenzaldehyde oxime is unique due to the presence of both fluorine and methyl groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable oxime derivatives makes it valuable in various chemical and biological applications.
Biological Activity
3-Fluoro-4-methylbenzaldehyde oxime is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by data tables and relevant research findings.
Overview of the Compound
This compound is derived from 3-fluoro-4-methylbenzaldehyde. The oxime functional group is characterized by a hydroxylamine moiety attached to a carbon atom of an aldehyde or ketone. The presence of both fluorine and methyl groups on the benzene ring gives the compound unique chemical properties, influencing its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction can be conducted at room temperature in a solvent like methanol, yielding a mixture of E and Z isomers.
The compound exhibits various chemical reactions:
- Oxidation : The oxime group can be oxidized to form nitrile compounds.
- Reduction : It can be reduced to yield amines.
- Substitution : The fluorine atom may participate in nucleophilic substitution reactions, leading to diverse derivatives.
Anticancer Activity
There is emerging evidence suggesting that oxime derivatives may possess anticancer properties. For example, a study highlighted that certain substituted benzaldehyde oximes showed significant cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
The proposed mechanism of action for the biological activity of this compound includes:
- Interaction with Enzymes : Oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds, which may lead to neuroprotective effects.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(NE)-N-[(3-fluoro-4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c1-6-2-3-7(5-10-11)4-8(6)9/h2-5,11H,1H3/b10-5+ |
InChI Key |
DKQTXIZXALLYPG-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/O)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.